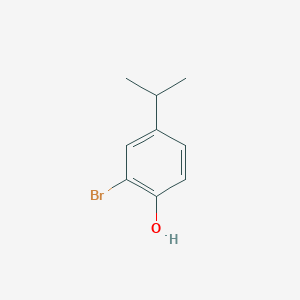

2-Bromo-4-isopropylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZOYEUHMVUPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566247 | |

| Record name | 2-Bromo-4-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19432-27-0 | |

| Record name | 2-Bromo-4-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-(propan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-isopropylphenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

[December 29, 2025] – This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4-isopropylphenol, a key intermediate in organic synthesis. This document details experimental protocols for its synthesis, presents its spectral data, and explores its relevance in the field of drug development.

Core Chemical Properties

This compound, with the CAS number 19432-27-0, is a substituted phenol featuring a bromine atom at the ortho position and an isopropyl group at the para position to the hydroxyl group. Its chemical structure lends it to a variety of organic reactions, making it a valuable building block in the synthesis of more complex molecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. While some experimental data is limited, computed properties from reliable sources are included to provide a comprehensive profile.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | --INVALID-LINK--, --INVALID-LINK--[1] |

| Molecular Weight | 215.09 g/mol | --INVALID-LINK--, --INVALID-LINK--[2] |

| Physical Form | Liquid or colorless to pale yellow solid | --INVALID-LINK--, --INVALID-LINK--[3] |

| XLogP3 | 3.4 | --INVALID-LINK--[2] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[2] |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[2] |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

| Topological Polar Surface Area | 20.2 Ų | --INVALID-LINK--[2] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | --INVALID-LINK-- |

| Solubility | Moderately soluble in organic solvents | --INVALID-LINK--[3] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic bromination of 4-isopropylphenol. The regioselectivity of this reaction is crucial for obtaining the desired ortho-brominated product.

Experimental Protocol: Bromination of 4-isopropylphenol

This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and desired purity.

Materials:

-

4-isopropylphenol

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., dichloromethane, chloroform, or acetic acid)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 4-isopropylphenol in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under a fume hood.

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess brominating agent by adding a saturated solution of sodium thiosulfate until the orange color of bromine disappears.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

Logical Workflow for Synthesis and Purification:

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Aromatic-H | ~7.2 | d | ~2.0 | 1H | H-3 |

| Aromatic-H | ~6.9 | dd | ~8.4, 2.0 | 1H | H-5 |

| Aromatic-H | ~6.7 | d | ~8.4 | 1H | H-6 |

| OH | ~5.0 | s | - | 1H | -OH |

| CH | ~2.8 | sept | ~6.9 | 1H | -CH(CH₃)₂ |

| CH₃ | ~1.2 | d | ~6.9 | 6H | -CH(CH₃)₂ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| Aromatic C-OH | ~150 | C-1 |

| Aromatic C-Br | ~112 | C-2 |

| Aromatic C-H | ~131 | C-3 |

| Aromatic C-isopropyl | ~142 | C-4 |

| Aromatic C-H | ~128 | C-5 |

| Aromatic C-H | ~116 | C-6 |

| CH | ~33 | -CH(CH₃)₂ |

| CH₃ | ~24 | -CH(CH₃)₂ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3600 (broad) | O-H stretch (phenolic) |

| 2850-3000 | C-H stretch (aliphatic and aromatic) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| ~1230 | C-O stretch (phenol) |

| ~550-650 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom.

Expected Fragmentation Pattern:

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[4] Its reactive sites, the hydroxyl group, the bromine atom, and the positions on the aromatic ring, allow for a variety of chemical modifications to build complex molecular architectures.

Potential Synthetic Utility in Drug Discovery:

-

Building Block for Novel Scaffolds: The compound can be used to synthesize novel heterocyclic and carbocyclic scaffolds for screening in various therapeutic areas.

-

Derivatization: The hydroxyl group can be easily derivatized to form ethers and esters, allowing for the exploration of structure-activity relationships.

-

Introduction of Pharmacophores: The bromine atom can be replaced with other functional groups that are known pharmacophores, thereby generating new drug candidates.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide is intended to provide a comprehensive resource for researchers and professionals working with this compound. The information compiled herein should facilitate its synthesis, characterization, and application in the development of new chemical entities.

References

2-Bromo-4-isopropylphenol: A Technical Guide for Researchers

CAS Number: 19432-27-0

This technical guide provides an in-depth overview of 2-Bromo-4-isopropylphenol, a versatile halogenated phenolic compound. Designed for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis, and applications. It includes specific experimental protocols and explores its potential biological activities based on related compounds, offering a valuable resource for laboratory use and new research initiatives.

Physicochemical and Safety Profile

This compound is a substituted phenol that serves as a key intermediate in organic synthesis. Its physical state is typically a colorless to pale yellow liquid.[1] Proper handling and storage are crucial for maintaining its integrity and ensuring laboratory safety.

Properties and Identification

The key identifying and physical properties of this compound are summarized below. While experimental data for some properties are limited, computed values from reliable sources are provided for guidance.

| Property | Value | Source(s) |

| CAS Number | 19432-27-0 | [2] |

| Molecular Formula | C₉H₁₁BrO | [3] |

| Molecular Weight | 215.09 g/mol | [3] |

| IUPAC Name | 2-bromo-4-(propan-2-yl)phenol | [3] |

| Appearance | Colorless liquid | [1] |

| Purity | Commercially available up to 97% | [4] |

| Storage Temperature | 2-8°C, sealed in dry, dark conditions | [4] |

| XLogP3 (Computed) | 3.4 | [3] |

| Water Solubility (ESOL) | 0.068 mg/mL | [5][6] |

| InChI Key | BHZOYEUHMVUPJQ-UHFFFAOYSA-N | [4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.

| Hazard Class | GHS Statement |

| Acute Toxicity | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| STOT SE 3 | H335: May cause respiratory irritation |

Source:[3]

Personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, is mandatory. In case of accidental contact, flush the affected area with copious amounts of water. Store the compound away from strong oxidizing agents, acids, and bases.

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the electrophilic bromination of its precursor, 4-isopropylphenol. The ortho-position to the hydroxyl group is activated, facilitating regioselective bromination.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure for the bromination of phenols using N-Bromosuccinimide (NBS) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[7]

Materials:

-

4-isopropylphenol (1.0 equiv.)

-

N-Bromosuccinimide (NBS) (1.0 equiv.)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Stir bar and round-bottom flask

-

Ice bath

Procedure:

-

Dissolve 4-isopropylphenol (e.g., 68.0 mg, 0.5 mmol) in HFIP (2 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the stirred solution to 0°C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (e.g., 89.0 mg, 0.5 mmol) to the solution in one portion.

-

Maintain the reaction at 0°C and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain this compound as a colorless liquid.[1]

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable building block for constructing more complex molecules, particularly in pharmaceutical and materials science research. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the phenolic hydroxyl group can be readily alkylated or esterified.

Experimental Protocol: Synthesis of 2-allyl-6-bromo-4-isopropylphenol

This protocol demonstrates the utility of this compound as a substrate in a multi-step synthesis involving a Williamson ether synthesis followed by a Claisen rearrangement, as described in a patent for preparing dihydrobenzofuran derivatives.[8]

Materials:

-

This compound (1.0 equiv.)

-

Potassium carbonate (K₂CO₃) (3.9 equiv.)

-

Allyl bromide (1.87 equiv.)

-

Mesitylene (solvent)

-

Reaction flask with reflux condenser

Procedure:

-

Allylation: To a solution of this compound (e.g., 13.74 g, 41.0 mmol) in a suitable solvent, add potassium carbonate (22.0 g, 160 mmol) and allyl bromide (9.23 g, 76.8 mmol).

-

Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting phenol.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate to obtain the intermediate allyl ether (1-allyl-2-bromo-4-isopropylbenzene).

-

Claisen Rearrangement: Dissolve the crude allyl ether in mesitylene.

-

Heat the solution to reflux to induce the[7][7]-sigmatropic rearrangement. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the mesitylene under reduced pressure.

-

Purify the resulting crude product, 2-allyl-6-bromo-4-isopropylphenol, by column chromatography.

Caption: Application workflow for synthesizing a disubstituted phenol.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are not extensively published, its structural motifs—a brominated aromatic ring and an isopropylphenol group—suggest potential bioactivities based on analogous compounds. It has been identified as a thermal degradation product of brominated epoxy resins, which is relevant for toxicological assessment.[9][10]

Hypothesized Activities:

-

Antimicrobial and Antioxidant Effects: Bromophenols isolated from marine sources are known to exhibit a wide range of biological activities, including antimicrobial and antioxidant properties. The phenolic hydroxyl group can act as a hydrogen donor for radical scavenging.

-

Cytotoxicity: A structurally related compound, 3-(2-Bromo-4-isopropylphenoxy)piperidine, has demonstrated cytotoxic effects in vitro. This suggests that this compound or its derivatives could be investigated as potential cytotoxic agents.

-

Neuroactivity and Enzyme Inhibition: Isopropylphenols have been studied for their biological effects. For instance, 3-isopropylphenol induces neurotoxicity in zebrafish larvae by inhibiting the cAMP/PKA signaling pathway. This pathway is crucial for neuronal development and function. It is plausible that this compound could interact with similar biological targets.

Hypothesized Signaling Pathway: Inhibition of cAMP/PKA

Based on data from related isopropylphenols, a potential mechanism of action could involve the disruption of key signaling cascades like the cAMP/PKA pathway. This pathway is initiated by the binding of a ligand to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase (AC), production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), which phosphorylates downstream targets. Inhibition could occur at various points, such as receptor binding or enzyme activity.

Caption: Hypothesized inhibition of the cAMP/PKA signaling pathway.

References

- 1. rsc.org [rsc.org]

- 2. This compound | 19432-27-0 [chemicalbook.com]

- 3. 2-Bromo-4-(propan-2-yl)phenol | C9H11BrO | CID 14969173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS:64080-15-5, 2-溴-4-乙基苯酚-毕得医药 [bidepharm.com]

- 5. CAS:57835-35-5, 2-溴-4-(1,1,3,3-四甲基丁基)苯酚-毕得医药 [bidepharm.com]

- 6. scribd.com [scribd.com]

- 7. WO2005044812A1 - Dihydrobenzofuranyl alkanamine derivatives as 5ht2c agonists - Google Patents [patents.google.com]

- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 9. researchgate.net [researchgate.net]

- 10. 3-(2-Bromo-4-isopropylphenoxy)piperidine Hydrochloride [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-isopropylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-isopropylphenol, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic methodologies, experimental protocols, and quantitative data to facilitate its application in research and drug development.

Introduction

This compound is a substituted phenol derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features make it a valuable building block for the synthesis of more complex molecules, including biologically active compounds. The introduction of a bromine atom at the ortho-position to the hydroxyl group, along with the isopropyl group at the para-position, provides specific steric and electronic properties that are crucial for its reactivity and application in drug design.

Synthetic Pathway

The most common and direct method for the synthesis of this compound is through the electrophilic bromination of 4-isopropylphenol. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the hydroxyl group activates the aromatic ring, directing the incoming electrophile (bromine) primarily to the ortho and para positions. Since the para position is already occupied by the isopropyl group, the bromination selectively occurs at one of the ortho positions.

Below is a diagram illustrating the general synthetic workflow.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

While specific reaction conditions can be optimized, the following protocols, adapted from the synthesis of similar brominated phenols, provide a detailed methodology for the preparation of this compound.

Protocol 1: Bromination in Glacial Acetic Acid

This method is based on a procedure used for the synthesis of 2-bromo-4-n-propylphenol and can be adapted for 4-isopropylphenol.[1]

Materials:

-

4-Isopropylphenol

-

Bromine

-

Glacial Acetic Acid

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10%)

-

Dichloromethane or Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylphenol (1.0 equivalent) in glacial acetic acid.

-

Prepare a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid.

-

Slowly add the bromine solution dropwise to the 4-isopropylphenol solution at a controlled temperature (e.g., 0-10 °C using an ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into water and quench with a 10% sodium thiosulfate solution to remove any unreacted bromine.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane or diethyl ether (3 x volumes).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Protocol 2: Bromination in a Halogenated Solvent

This protocol is adapted from procedures for the bromination of p-cresol and offers an alternative solvent system.[2][3]

Materials:

-

4-Isopropylphenol

-

Bromine

-

Dichloromethane or Chloroform

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-isopropylphenol (1.0 equivalent) in dichloromethane or chloroform in a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Cool the solution to a low temperature, typically between -15 °C and -5 °C, using an ice-salt bath.

-

Slowly add a solution of bromine (0.98-1.05 equivalents) in the same solvent to the reaction mixture while maintaining the low temperature.

-

Monitor the reaction progress by gas chromatography or TLC.

-

Once the reaction is complete, wash the reaction mixture with water and then with a saturated aqueous sodium bicarbonate solution to remove any generated HBr.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by fractional distillation under reduced pressure.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound and its analogs.

Table 1: Reaction Conditions for the Bromination of 4-Alkylphenols

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reference |

| 4-n-Propylphenol | Bromine | Glacial Acetic Acid | 60 | 4 | [1] |

| p-Cresol | Bromine | Dichloroethane | -10 to -5 | Not Specified | [2] |

| p-Cresol | Bromine | Chloroform | -20 to -15 | Not Specified | [2] |

| 4-Methylphenol | Bromine | Carbon Tetrachloride | 20-40 | Not Specified | [3] |

| 2-Isopropylphenol | N-Bromosuccinimide | Acetonitrile | -10 | Not Specified | [4] |

Table 2: Product Yield and Purity

| Product | Yield (%) | Purity (%) | Purification Method | Reference |

| 4-Bromo-2-isopropylphenol hemi-DABCO co-crystal | 85-92 | >99 | Crystallization | [4] |

| 2-Bromo-4-methylphenol | Not Specified | 95.97 | Distillation | [3] |

| 2-Bromo-4-methylphenol | Not Specified | 99.5-99.8 | Fractional Distillation | [3] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19432-27-0 | [5] |

| Molecular Formula | C₉H₁₁BrO | [5][6] |

| Molecular Weight | 215.1 g/mol | [5] |

| IUPAC Name | 2-bromo-4-(propan-2-yl)phenol | [6] |

| Physical Form | Liquid | [7] |

Signaling Pathways and Logical Relationships

The synthesis of this compound is a direct transformation and does not involve complex signaling pathways. However, the logical relationship of the chemical transformation can be visualized as follows:

Caption: Chemical reaction diagram for the synthesis of this compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to optimize the described protocols based on their specific laboratory conditions and desired scale of production.

References

- 1. prepchem.com [prepchem.com]

- 2. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]

- 3. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 4. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. 2-Bromo-4-(propan-2-yl)phenol | C9H11BrO | CID 14969173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 19432-27-0 [sigmaaldrich.com]

In-Depth Technical Guide: 2-Bromo-4-isopropylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-isopropylphenol, a halogenated phenolic compound. The document details its physicochemical properties, potential synthesis and analytical methodologies, and explores its putative biological activities based on current scientific literature and the activities of structurally related compounds.

Core Physicochemical Data

Quantitative data for this compound is summarized below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Weight | 215.09 g/mol | [1][2] |

| Molecular Formula | C₉H₁₁BrO | [1][3] |

| CAS Number | 19432-27-0 | [3] |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C, sealed in dry, dark conditions |

Synthesis and Analytical Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific research. Below are protocols for the synthesis of a structurally similar compound and analytical procedures that can be adapted for this compound.

Synthesis Protocol (Adapted from a Structurally Similar Compound)

While a specific protocol for the synthesis of this compound was not found in the immediate search, a method for the synthesis of the related compound, 2-bromo-4-n-propylphenol, is described. This can serve as a foundational methodology for the synthesis of this compound.

Synthesis of 2-bromo-4-n-propylphenol:

-

Dissolution: Dissolve 0.15 mol of 4-n-propylphenol in 100 ml of glacial acetic acid.

-

Heating: Warm the solution to 40°C.

-

Bromination: Add a solution of 0.153 mol of bromine dissolved in 50 ml of glacial acetic acid to the heated mixture.

-

Reaction: Stir and maintain the reaction mixture at 60°C for 4 hours.

-

Solvent Removal: After the reaction is complete, remove the acetic acid by distillation.

-

Purification: Distill the remaining liquid under reduced pressure to yield the final product.[4]

Analytical Protocols

For the quantitative analysis and purity assessment of bromophenols like this compound, chromatographic techniques are highly effective.

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Principle: This method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Stationary Phase: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A mixture of acetonitrile and water, potentially with a modifier like 0.1% formic acid, can be used. The composition may be isocratic or a gradient.

-

Detection: UV detection at a wavelength of 280 nm is often appropriate for phenolic compounds.

-

Sample Preparation: Samples should be dissolved in the mobile phase to a known concentration. A series of calibration standards should be prepared for quantification.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Principle: This technique separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Column: A capillary column, such as a DB-5ms, is commonly used.

-

Carrier Gas: Helium is a typical carrier gas.

-

Temperature Program: An oven temperature program is employed to ensure the separation of components. A representative program might start at 100°C, ramp to 250°C, and then hold.

-

Injection: A splitless injection mode is often used for trace analysis.

-

Mass Spectrometry: Electron Ionization (EI) is a common ionization mode, with a scan range set to detect the expected molecular ions and fragments.

-

Derivatization: For less volatile phenolic compounds, derivatization with a silylating agent may be necessary to improve chromatographic performance.[5]

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in publicly available literature. However, based on the known activities of other marine bromophenols, several potential biological effects can be hypothesized.[6][7] These related compounds have demonstrated a range of activities, including antioxidant, anticancer, and anti-inflammatory properties.[6][8]

Hypothesized Antioxidant and Anti-inflammatory Mechanism:

Many phenolic compounds exert their effects by modulating key signaling pathways involved in cellular stress and inflammation. A plausible mechanism for this compound, based on related compounds, could involve the inhibition of pro-inflammatory pathways such as the NF-κB and MAPK signaling cascades.[7]

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental and Analytical Workflow

A logical workflow is essential for the systematic investigation of a compound's properties. The following diagram illustrates a general workflow for the analysis of this compound, from sample preparation to data analysis.

Caption: General experimental workflow for the chromatographic analysis of this compound.

References

- 1. 2-Bromo-4-(propan-2-yl)phenol | C9H11BrO | CID 14969173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 2-bromo-4-propyl- | C9H11BrO | CID 18795377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety of 2-Bromo-4-isopropylphenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development applications. The information provided is based on available safety data sheets and extrapolated data from structurally similar compounds. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate personal protective equipment.

Executive Summary

2-Bromo-4-isopropylphenol is a substituted phenol with applications in chemical synthesis. While specific quantitative toxicological data for this compound is limited in publicly available literature, GHS classifications indicate it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. This guide provides a comprehensive overview of its known and inferred safety profile, handling procedures, and emergency protocols, drawing upon data from the parent compound, 4-isopropylphenol, and other related brominated phenols. Standard experimental protocols for assessing key hazards are also detailed.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 19432-27-0 |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Appearance | Liquid |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Toxicological Data (Read-Across Approach)

Acute Oral Toxicity

| Compound | CAS Number | Test Species | LD50 (Oral) |

| 4-Isopropylphenol | 99-89-8 | Mouse | 870 mg/kg[1] |

| 4-Isopropylphenol | 99-89-8 | Mouse | 250 mg/kg (intraperitoneal)[2][3] |

| 2-Bromophenol | 95-56-7 | Mouse | 652 mg/kg[4] |

| 4-Bromophenol | 106-41-2 | Mouse | 523 mg/kg[5][6] |

Based on this data, this compound is anticipated to be harmful if swallowed.

Irritation Data

| Hazard | Classification | Notes |

| Skin Irritation | Causes skin irritation | Phenols are known to be corrosive to the skin due to their protein-denaturing effects.[7][8] |

| Eye Irritation | Causes serious eye damage | Concentrated phenolic compounds can cause severe corneal damage.[7] |

| Respiratory Irritation | May cause respiratory irritation | Phenol vapors are known to cause respiratory tract irritation.[7] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) classification for this compound indicates the following hazards:

-

Acute Toxicity, Oral (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 1)

-

Specific target organ toxicity — Single exposure (Respiratory tract irritation) (Category 3)

Signal Word: Danger

First Aid Measures

Immediate action is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Handling and Storage

Safe Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.

-

Store at the recommended temperature of 2-8°C.

Experimental Protocols

The following are generalized protocols for assessing the key toxicological endpoints for a compound like this compound, based on OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.[9][10][11][12][13]

-

Animal Model: The albino rabbit is the recommended species.

-

Procedure:

-

Approximately 24 hours before the test, a small area of the animal's dorsal skin is clipped free of fur.

-

A single dose of 0.5 g of the test substance is applied to a small area of the skin (approximately 6 cm²).

-

The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the patch is removed, and the residual test substance is washed off.

-

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations are continued for up to 14 days to assess the reversibility of any effects.

-

Scoring: The severity of erythema and edema is scored on a scale of 0 to 4.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[14][15][16][17][18]

-

Animal Model: The albino rabbit is the recommended species.

-

Procedure:

-

A single dose of the test substance (typically 0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal.

-

The other eye remains untreated and serves as a control.

-

The eyelids are held together for about one second after instillation.

-

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 21 days to assess reversibility.

-

Scoring: Lesions are scored based on a standardized system for corneal opacity, iritis, and conjunctival redness and chemosis (swelling).

Mechanism of Toxicity

The toxicity of phenols and their derivatives, including this compound, is generally attributed to their ability to act as protoplasmic poisons.[19][20] Key mechanisms include:

-

Protein Denaturation: Phenols can denature and precipitate proteins, disrupting cellular structure and function.[7]

-

Cell Membrane Damage: Their lipophilic nature allows them to penetrate cell membranes, leading to increased permeability and cell lysis.

-

Oxidative Stress: The metabolism of phenols can lead to the formation of phenoxyl radicals. These reactive species can deplete cellular antioxidants and cause damage to lipids, proteins, and DNA.[21] Some substituted phenols can also uncouple oxidative phosphorylation, disrupting cellular energy production.[20]

References

- 1. fishersci.com [fishersci.com]

- 2. 4-Isopropylphenol | C9H12O | CID 7465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Isopropylphenol - Hazardous Agents | Haz-Map [haz-map.com]

- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 5. cochise.edu [cochise.edu]

- 6. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. Phenol - Wikipedia [en.wikipedia.org]

- 9. oecd.org [oecd.org]

- 10. Test No. 404: Acute Dermal Irritation/Corrosion - OECD - Google Books [books.google.com.pk]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 16. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 17. oecd.org [oecd.org]

- 18. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 19. Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 20. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Data of 2-Bromo-4-isopropylphenol

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Bromo-4-isopropylphenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₉H₁₁BrO.[1][2] Its structure consists of a phenol ring substituted with a bromine atom at the ortho position and an isopropyl group at the para position relative to the hydroxyl group.

CAS Number: 19432-27-0[1][2][3][4] Molecular Weight: 215.1 g/mol [2]

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound based on available spectral information for analogous compounds and general principles of spectroscopy.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the isopropyl group protons, and the hydroxyl proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | d | 1H | Ar-H (ortho to OH) |

| ~7.1 | dd | 1H | Ar-H (meta to OH) |

| ~6.8 | d | 1H | Ar-H (ortho to Br) |

| ~5.0 | s (broad) | 1H | -OH |

| ~2.8 | sept | 1H | -CH(CH₃)₂ |

| ~1.2 | d | 6H | -CH(CH₃)₂ |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will display signals corresponding to the aromatic carbons and the isopropyl group carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-OH |

| ~138 | C-isopropyl |

| ~132 | C-H (ortho to OH) |

| ~128 | C-H (meta to OH) |

| ~118 | C-H (ortho to Br) |

| ~112 | C-Br |

| ~33 | -CH(CH₃)₂ |

| ~24 | -CH(CH₃)₂ |

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aromatic, and alkyl functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2960-2870 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1230 | Strong | C-O stretch (phenol) |

| ~650 | Medium | C-Br stretch |

The mass spectrum of this compound, typically obtained via electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a distinctive isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5]

| m/z | Relative Intensity | Assignment |

| 214/216 | High | [M]⁺, Molecular ion |

| 199/201 | High | [M - CH₃]⁺ |

| 135 | Medium | [M - Br]⁺ |

| 107 | Medium | [M - Br - C₂H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

IR Spectroscopy

-

Sample Preparation:

-

Liquid Film: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

KBr Pellet: If the sample is a solid, grind a small amount with dry KBr powder and press it into a thin pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[5]

-

Gas Chromatography:

-

Inject the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5) to separate the compound from any impurities.

-

Apply a temperature program to elute the compound.

-

-

Mass Spectrometry:

-

The eluted compound enters the mass spectrometer.

-

Ionize the sample using a standard electron energy of 70 eV.[5]

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

-

Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze the corresponding mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | 19432-27-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 19432-27-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 19432-27-0 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-Bromo-4-isopropylphenol: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-4-isopropylphenol, a substituted phenol of interest in various chemical and pharmaceutical research domains. This document collates available data on its physicochemical characteristics, offers insights into its synthetic preparation, and discusses its spectral properties.

Core Physicochemical Properties

This compound is a halogenated organic compound with the molecular formula C₉H₁₁BrO.[1][2] Its structure consists of a phenol ring substituted with a bromine atom at the ortho position and an isopropyl group at the para position relative to the hydroxyl group. While experimentally determined physical properties are not widely published, a compilation of its fundamental identifiers and computed properties provides a foundational understanding of this molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [1][2] |

| CAS Number | 19432-27-0 | [1][2] |

| Physical Form | Liquid | |

| XLogP3 (Computed) | 3.4 | [1] |

| Topological Polar Surface Area (Computed) | 20.2 Ų | [1] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the electrophilic bromination of 4-isopropylphenol. The regioselectivity of this reaction, determining the position of the bromine atom on the aromatic ring, is a key consideration. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is occupied by the isopropyl group, bromination is directed to the ortho positions.

A general conceptual workflow for the synthesis is outlined below. It is important to note that specific reaction conditions can influence the yield and purity of the final product.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Key Experimental Considerations for Synthesis:

-

Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective brominating agent for phenols. The choice of solvent can influence the regioselectivity of the bromination of substituted phenols.[3]

-

Solvent: The solvent plays a crucial role in the reaction. Non-polar solvents may favor ortho-bromination.

-

Temperature: The reaction temperature should be carefully controlled to minimize the formation of side products.

-

Purification: Following the reaction, the crude product is typically subjected to an aqueous work-up to remove any unreacted reagents and byproducts. Purification of the final compound is often achieved through column chromatography.

Spectral and Analytical Data

The structural characterization of this compound relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts and splitting patterns of the aromatic protons would be indicative of the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, confirming the overall carbon framework.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic ring and the isopropyl group, C=C stretching vibrations of the aromatic ring, and the C-Br stretch.[1]

-

Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Common fragmentation pathways may involve the loss of the bromine atom or cleavage of the isopropyl group.[1][4]

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the hydroxyl group, the bromine atom, and the isopropyl group on the aromatic ring.

-

The hydroxyl group can undergo reactions typical of phenols, such as ether and ester formation.

-

The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable intermediate for the synthesis of more complex molecules.

-

The aromatic ring can undergo further electrophilic substitution, although the existing substituents will influence the position of the incoming group.

These reactive sites make this compound a potentially useful building block in the synthesis of fine chemicals and pharmaceutical intermediates.

Biological Activity

While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of bromophenols has been the subject of considerable research. Bromophenols are known to exhibit a range of biological effects, and the activity of this compound can be hypothesized based on its structural features.

General Biological Activities of Bromophenols

The following diagram illustrates a hypothetical signaling pathway that could be influenced by bromophenols, based on the known activities of related compounds. It is important to emphasize that this is a generalized representation and has not been experimentally validated for this compound specifically.

Caption: Hypothesized modulation of a cellular signaling pathway by this compound.

Conclusion

This compound is a substituted phenol with potential applications as a synthetic intermediate. This guide has summarized its key physicochemical properties, outlined a general synthetic approach, and discussed its spectral characteristics. While specific experimental data for some physical properties and biological activities are limited, the information provided serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

References

Starting materials for 2-Bromo-4-isopropylphenol synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-4-isopropylphenol, a valuable intermediate in the development of pharmaceutical compounds. The primary synthetic route involves the electrophilic bromination of 4-isopropylphenol. This document provides a comprehensive overview of the starting materials, experimental protocols, and reaction mechanisms.

Starting Material: 4-Isopropylphenol

The key starting material for the synthesis of this compound is 4-isopropylphenol. Commercially available, 4-isopropylphenol is an organic compound produced through the alkylation of phenol with propylene. This process can also yield other isomers, such as 2-isopropylphenol and various di- and tri-isopropylphenols, depending on the catalytic conditions. For the synthesis of this compound, a high purity of the para-isomer is recommended to ensure a cleaner reaction and simpler purification of the final product.

Table 1: Properties of 4-Isopropylphenol

| Property | Value |

| Chemical Formula | C₉H₁₂O |

| Molar Mass | 136.19 g/mol |

| Appearance | White solid |

| Melting Point | 62 °C |

| Boiling Point | 230 °C |

| CAS Number | 99-89-8 |

Synthesis of this compound via Electrophilic Bromination

The synthesis of this compound is achieved through the direct bromination of 4-isopropylphenol. This reaction is a classic example of electrophilic aromatic substitution, where the hydroxyl group of the phenol activates the aromatic ring, directing the substitution to the ortho and para positions. Since the para position is already occupied by the isopropyl group, the bromination selectively occurs at one of the ortho positions.

Reaction Mechanism and Signaling Pathway

The hydroxyl group of 4-isopropylphenol is a strongly activating, ortho-, para-directing group. The lone pairs on the oxygen atom increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The incoming electrophile, a bromine cation (Br⁺) or a polarized bromine molecule, is directed to the positions ortho to the hydroxyl group.

Below is a diagram illustrating the electrophilic aromatic substitution mechanism for the bromination of 4-isopropylphenol.

Caption: Electrophilic bromination of 4-isopropylphenol.

Experimental Protocol

Materials:

-

4-Isopropylphenol

-

Liquid Bromine (Br₂)

-

Solvent (e.g., Dichloromethane, Chloroform, or Carbon Tetrachloride)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylphenol in a suitable solvent (e.g., dichloromethane) and cool the mixture in an ice bath to 0-5 °C.

-

Bromine Addition: Slowly add a solution of liquid bromine in the same solvent dropwise to the stirred solution of 4-isopropylphenol. The addition should be controlled to maintain the temperature of the reaction mixture below 10 °C. The molar ratio of 4-isopropylphenol to bromine should be approximately 1:1 to favor mono-bromination.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours) or until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding a 10% solution of sodium thiosulfate to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate and then with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Table 2: Representative Reaction Parameters for Bromination of 4-alkylphenols

| Parameter | Condition | Rationale |

| Starting Material | 4-Isopropylphenol | Substrate for bromination. |

| Brominating Agent | Liquid Bromine (Br₂) | Provides the electrophile for the substitution. |

| Solvent | Dichloromethane, Chloroform | Inert solvent to dissolve reactants. |

| Temperature | 0-10 °C | Low temperature helps to control the reaction rate and minimize side reactions. |

| Molar Ratio (Phenol:Br₂) | ~1:1 | Favors the formation of the mono-brominated product. |

| Work-up | Na₂S₂O₃, NaHCO₃ washes | Neutralizes acid and removes excess bromine. |

| Purification | Vacuum Distillation or Column Chromatography | To isolate the pure product. |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-isopropylphenol is a straightforward electrophilic aromatic substitution reaction. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields of the desired mono-brominated product and minimizing the formation of di-brominated and other byproducts. The provided protocol and workflow offer a solid foundation for researchers and professionals in the field of drug development to produce this important chemical intermediate.

An In-depth Technical Guide to 2-Bromo-4-isopropylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-isopropylphenol, a halogenated aromatic compound with significant potential as a building block in organic synthesis, particularly within the pharmaceutical and specialty chemical industries. This document outlines its chemical properties, a detailed synthesis protocol, and key safety information, tailored for a scientific audience.

Chemical Properties and Identifiers

This compound is a substituted phenol featuring a bromine atom at the ortho position and an isopropyl group at the para position relative to the hydroxyl group. These substitutions influence its reactivity and physical properties, making it a versatile intermediate.

| Property | Value | Reference |

| IUPAC Name | 2-bromo-4-propan-2-ylphenol | [1] |

| CAS Number | 19432-27-0 | [2] |

| Molecular Formula | C9H11BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [1][2] |

| Physical Form | Liquid | |

| SMILES | CC(C)C1=CC(=C(C=C1)O)Br | [1] |

| InChI Key | BHZOYEUHMVUPJQ-UHFFFAOYSA-N | [1] |

| Purity | Typically 95%+ to 98%+ | [3] |

| Storage | Store in a dark, dry place at 2-8°C |

Structural Formula

The structural formula of this compound is presented below, illustrating the arrangement of the constituent atoms.

Caption: 2D structure of this compound.

Synthesis Protocol: Electrophilic Bromination of 4-isopropylphenol

The synthesis of this compound is typically achieved through the electrophilic bromination of 4-isopropylphenol. The hydroxyl group is a strongly activating, ortho-para directing group, while the isopropyl group is a weakly activating, ortho-para director. Due to steric hindrance from the bulky isopropyl group, bromination preferentially occurs at the ortho position.

A representative experimental protocol is detailed below, adapted from the synthesis of a similar compound, 2-bromo-4-n-propylphenol.[4]

Materials:

-

4-isopropylphenol

-

Glacial acetic acid

-

Bromine

-

500 mL three-necked round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Dropping funnel

-

Distillation apparatus

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 0.15 mol of 4-isopropylphenol in 100 mL of glacial acetic acid.

-

Gently heat the mixture to 40°C with stirring.

-

In a separate beaker, dissolve 0.153 mol of bromine in 50 mL of glacial acetic acid.

-

Slowly add the bromine solution to the flask containing the 4-isopropylphenol solution via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature at 40°C.

-

After the addition is complete, increase the temperature to 60°C and continue stirring for 4 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the glacial acetic acid by distillation under reduced pressure.

-

The remaining residue, crude this compound, can be further purified by vacuum distillation.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic; appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Glacial acetic acid is corrosive. Handle with care.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific applications of this compound are highly specialized, its structure lends itself to several areas of research and development:

-

Intermediate in API Synthesis: As a functionalized phenol, it can serve as a precursor for more complex molecules in the synthesis of active pharmaceutical ingredients (APIs).[5] The bromine and hydroxyl groups provide reactive sites for further chemical modifications, such as etherification, esterification, and cross-coupling reactions.

-

Building Block for Specialty Chemicals: This compound can be used in the synthesis of various specialty chemicals, including antioxidants, resins, and fragrances.[5]

-

Impurity Reference Standard: In the development of drugs where a related structure might be an impurity, this compound can be synthesized and used as a reference standard for analytical method development and validation.[3]

Safety and Handling

Hazard Identification:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

It is imperative to handle this chemical with appropriate safety measures in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.

References

- 1. 2-Bromo-4-(propan-2-yl)phenol | C9H11BrO | CID 14969173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-bromo-4-isopropyl phenol, CasNo.19432-27-0 Hubei Moxin Biotechnology Co., Ltd China (Mainland) [moxinshengwu.lookchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Isopropyl Phenol Manufacturer in India | 4-Isopropylphenol Supplier [vihita-bio.com]

Commercial Suppliers and Technical Applications of 2-Bromo-4-isopropylphenol: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-isopropylphenol is a substituted phenolic compound of significant interest in synthetic and medicinal chemistry. Its chemical structure, featuring a reactive bromine atom and a bulky isopropyl group on a phenol backbone, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its use, and visualizations of relevant synthetic and biological pathways.

Commercial Availability

A number of chemical suppliers offer this compound for research and development purposes. The purity and available quantities can vary between suppliers. Below is a summary of some commercial sources for this compound. Researchers are advised to request a certificate of analysis for lot-specific data.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 19432-27-0 | ≥97% | Inquire for pricing and availability |

| Santa Cruz Biotechnology | 19432-27-0 | Inquire | Inquire for pricing and availability |

| BLD Pharm | 19432-27-0 | Inquire | Inquire for pricing and availability |

| Crysdot LLC | 19432-27-0 | 97% | Inquire for pricing and availability |

Experimental Protocols

The following sections detail experimental procedures involving this compound and its derivatives.

Synthesis of a 4-Bromo-2-isopropylphenol Hemi-DABCO Co-crystal

This protocol describes the synthesis of a stable co-crystal of 4-bromo-2-isopropylphenol with 1,4-diazabicyclo[2.2.2]octane (DABCO), which can be a useful intermediate for further reactions.[1]

Materials:

-

4-bromo-2-isopropylphenol

-

n-heptane

-

DABCO

-

Seed crystals of 4-bromo-2-isopropylphenol hemi-DABCO co-crystal (optional, can be generated from a previous small-scale synthesis without seeding)

Procedure:

-

A solution of 4-bromo-2-isopropylphenol is concentrated and filtered into a clean reactor.

-

The mixture is heated to 30-40 °C.

-

n-heptane (28.5 mL) is added, followed by DABCO (30.89 g, 275 mmol).

-

The mixture can be seeded with 4-bromo-2-isopropylphenol hemi-DABCO co-crystal (75 mg, 0.277 mmol).

-

The mixture is diluted with an additional 52.5 mL of n-heptane and stirred for 1 hour.

-

The resulting slurry is cooled to 20 °C over a period of 1 hour.

-

A further 370 mL of n-heptane is added over 2 hours.

-

The slurry is then cooled to 5 °C over 2 hours and aged for an additional 2 hours.

-

The solid co-crystal is collected by filtration and washed with n-heptane (2 x 75 mL).[1]

General Protocol for Suzuki-Miyaura Cross-Coupling

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds, leading to the synthesis of substituted biphenyl derivatives, which are common scaffolds in drug discovery.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Under a positive flow of the inert gas, add the palladium catalyst to the flask.

-

Add the degassed solvent mixture to the reaction flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure biphenyl derivative.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the application of this compound in research and drug development.

References

Purity Analysis of 2-Bromo-4-isopropylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the purity of 2-Bromo-4-isopropylphenol, a key intermediate in various synthetic pathways. Ensuring the purity of this compound is critical for the reliability and reproducibility of downstream applications, including in research and drug development. This document outlines potential impurities, details analytical techniques for their identification and quantification, and provides exemplary experimental protocols.

Introduction to Purity and Potential Impurities

This compound (C₉H₁₁BrO, Molar Mass: 215.09 g/mol ) is a substituted phenol.[1][2] Its purity is typically reported as a percentage, with commercially available grades often listed at 97% or higher.[3] Impurities in this compound can arise from the starting materials, byproducts of the synthesis, or degradation products.

Potential Impurities Include:

-

Isomeric Impurities: These are compounds with the same molecular formula but different arrangements of atoms. Positional isomers are a primary concern.

-

Starting Material: The primary precursor is 4-isopropylphenol.[6][7] Incomplete reaction can result in its presence in the final product.

-

Solvent Residues: Residual solvents used during the synthesis and purification process.

-

Other Byproducts: Depending on the synthetic route, other related substances may be present.

Analytical Methodologies for Purity Assessment

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is typically employed.

Table 1: HPLC Method Parameters for Purity Analysis

| Parameter | Typical Value |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |

| Gradient | 60% to 95% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in mobile phase |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for separating and identifying volatile and semi-volatile compounds. It provides excellent resolution and definitive identification based on mass spectra.[8]

Table 2: GC-MS Method Parameters for Purity Analysis

| Parameter | Typical Value |

| GC Column | Capillary column such as DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (1 µL) |

| Oven Program | 100 °C (2 min), then 10 °C/min to 250 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-350 |

| Sample Preparation | 1 mg/mL in dichloromethane or ethyl acetate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. Both ¹H NMR and ¹³C NMR spectra are valuable.[9]

Table 3: NMR Parameters for Structural Confirmation and Purity

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | 400 MHz or higher | 100 MHz or higher |

| Solvent | Chloroform-d (CDCl₃) or DMSO-d₆ | Chloroform-d (CDCl₃) or DMSO-d₆ |

| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |

| Quantitative Std. | Maleic Anhydride or similar | Not typically used for quantification |

Experimental Protocols

The following are detailed protocols for the key analytical methods.

HPLC Purity Determination Protocol

-

Preparation of Mobile Phase: Prepare the aqueous mobile phase by adding 1 mL of formic acid to 1 L of HPLC-grade water. Prepare the organic mobile phase (acetonitrile).

-

Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to get a 1 mg/mL solution.

-

Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standard and sample solutions and run the gradient program.

-

Data Analysis: Identify the peak for this compound based on the retention time of the reference standard. Calculate the purity by the area normalization method.

GC-MS Impurity Identification Protocol

-

Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of dichloromethane.

-

GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS system operating under the conditions specified in Table 2.

-

Data Analysis: Identify the main peak corresponding to this compound. Analyze the mass spectra of minor peaks and compare them with a spectral library (e.g., NIST) to tentatively identify impurities.

¹H NMR for Structural Confirmation

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

NMR Analysis: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Data Interpretation: Analyze the chemical shifts, integration values, and splitting patterns to confirm the structure of this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical processes.

Caption: General experimental workflow for the purity analysis of this compound.

Caption: Decision tree for selecting the appropriate analytical technique.

References

- 1. scbt.com [scbt.com]

- 2. 2-Bromo-4-(propan-2-yl)phenol | C9H11BrO | CID 14969173 - PubChem [pubchem.ncbi.nlm.nih.gov]